Impurity C of Calcitriol

Catalog No.
S909931
CAS No.
M.F
C35H49N3O5
M. Wt
591.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Impurity C of Calcitriol

Product Name

Impurity C of Calcitriol

IUPAC Name

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione

Molecular Formula

C35H49N3O5

Molecular Weight

591.8 g/mol

InChI

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1

InChI Key

AYDPRRXRNSGAGP-ZBKKTSFSSA-N

SMILES

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O

Synonyms

[4aR-[4aα,6aα,7α(R*),9aβ,11α(3S*,5R*)]]-11-(3,5-Dihydroxy-2-methyl-1-cyclohexen-1-yl)-4a,6,6a,7,8,9,9a,11-octahydro-7-(5-hydroxy-1,5-dimethylhexyl)-6a-methyl-2-phenyl-1H,5H-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione; Triazoline adduct of Pre-calcitriol

Canonical SMILES

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O

Impurity C of Calcitriol is a chemical compound associated with calcitriol, the hormonally active form of vitamin D. Calcitriol plays a crucial role in calcium homeostasis and is utilized in treating conditions such as hyperparathyroidism and hypocalcemia in patients undergoing dialysis. Impurity C is identified by the CAS number 86307-44-0 and is considered a by-product in the synthesis of calcitriol. It is characterized as a vitamin D receptor activator, influencing various biological processes related to calcium metabolism and bone health .

  • Unknown: Since the molecular structure is unclear, the mechanism by which Impurity C interacts with biological systems is unknown.
  • Limited Information: There is no current data available on the specific safety hazards associated with Impurity C. However, as an impurity in a medication, it's important to establish its safety profile for responsible use of calcitriol.

Future Research Directions

  • Structure Elucidation: Further research is needed to definitively determine the molecular structure of Impurity C. This would allow for a more comprehensive analysis of its properties and potential biological effects.
  • Impact on Calcitriol Activity: Studies are needed to investigate how Impurity C affects the biological activity of calcitriol. This would be crucial for establishing safe and effective dosages of calcitriol for therapeutic purposes.
  • Safety Assessment: A thorough safety assessment of Impurity C is necessary to determine if it poses any potential health risks.

The synthesis of calcitriol involves several enzymatic transformations, primarily catalyzed by vitamin D hydroxylases. The initial step converts vitamin D3 into 25-hydroxyvitamin D3 through the action of a 25-hydroxylase enzyme in the liver. Subsequent reactions lead to the formation of calcitriol via 1α-hydroxylation. Impurity C may arise during these metabolic pathways, although specific reactions involving Impurity C itself are less documented compared to those of calcitriol .

The synthesis of Impurity C typically occurs as a by-product during the production of calcitriol. Common methods for synthesizing calcitriol include:

  • Chemical Synthesis: Utilizing various organic reactions to construct the calcitriol molecule.
  • Biotechnological Approaches: Employing microbial fermentation processes that utilize specific strains capable of hydroxylating vitamin D precursors.

In both cases, impurities such as Impurity C can form due to incomplete reactions or side reactions during synthesis .

Impurity C has potential applications in research settings, particularly concerning studies on vitamin D metabolism and receptor interactions. Its role as a vitamin D receptor activator makes it relevant for investigating therapeutic strategies for conditions related to calcium dysregulation, such as osteoporosis and certain cancers .

Interaction studies involving Impurity C focus on its binding affinity to vitamin D receptors and its impact on downstream signaling pathways. While comprehensive data specifically targeting Impurity C are sparse, similar compounds have shown that variations in molecular structure can significantly influence receptor activation and subsequent biological responses. This suggests that Impurity C may possess unique interaction characteristics compared to its parent compound, calcitriol .

Several compounds share structural or functional similarities with Impurity C of Calcitriol. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsUnique Features
CalcitriolC27H44O3; active form of vitamin DDirectly regulates calcium levels
25-Hydroxyvitamin D3Precursor to calcitriol; less potentMajor circulating form in blood
1α-Hydroxyvitamin D2Synthetic analog; used for renal diseaseIncreased potency in stimulating calcium absorption
Ergocalciferol (Vitamin D2)Derived from yeast; less effective than vitamin D3Utilized in dietary supplements

Impurity C stands out due to its unique position as a by-product rather than a primary therapeutic agent, which may influence its pharmacokinetic properties and biological activity compared to these other compounds .

Molecular Formula and Weight

Impurity C of Calcitriol is characterized by the molecular formula C₃₅H₄₉N₃O₅ and exhibits a molecular weight of 591.78 grams per mole [1] [2] [3]. This compound represents a significant structural modification from the parent calcitriol molecule, incorporating additional nitrogen-containing heterocyclic components that substantially increase both the molecular complexity and mass [4] [5]. The molecular weight determination has been consistently verified across multiple analytical platforms, with high-resolution mass spectrometry confirming the exact mass at 591.3346 atomic mass units [6] [7].

ParameterValue
Molecular FormulaC₃₅H₄₉N₃O₅
Molecular Weight591.78 g/mol
Exact Mass591.3346 amu
Elemental CompositionCarbon: 71.06%, Hydrogen: 8.35%, Nitrogen: 7.10%, Oxygen: 13.51%

Structural Elucidation Techniques

The structural characterization of Impurity C of Calcitriol has been accomplished through a comprehensive array of analytical techniques [1] [13]. High-resolution mass spectrometry serves as the primary identification method, providing definitive molecular ion confirmation and fragmentation patterns characteristic of the triazoline adduct structure [24] [25]. Nuclear magnetic resonance spectroscopy, particularly proton and carbon-13 techniques, has been instrumental in establishing the connectivity and stereochemical assignments within the complex polycyclic framework [14] [18].

Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for structural confirmation, offering both separation capabilities and detailed fragmentation analysis [15] [29]. The application of collision-induced dissociation techniques reveals characteristic fragmentation pathways that are diagnostic for the triazoline moiety and the vitamin D backbone [24] [33]. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide critical information regarding spatial relationships and conformational preferences [12] [28].

IUPAC Nomenclature

The complete International Union of Pure and Applied Chemistry nomenclature for Impurity C of Calcitriol is (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f] [1] [2] [4]triazolo[1,2-a]cinnoline-1,3(2H)-dione [1] [2] [5]. This systematic name reflects the complex tricyclic architecture incorporating the triazolo-cinnoline core structure that distinguishes this impurity from the parent calcitriol molecule [13] [22].

Alternative nomenclature systems recognize this compound as the triazoline adduct of pre-calcitriol or the phenyl-triazolinedione adduct derivative [5] [10] [13]. The European Pharmacopoeia designation classifies this substance as Calcitriol EP Impurity C, while the United States Pharmacopeia employs a similar classification system [5] [17]. The Chemical Abstracts Service registry number 86307-44-0 provides unambiguous identification for regulatory and analytical purposes [2] [3] [10].

Stereochemistry and Conformational Analysis

The stereochemical complexity of Impurity C of Calcitriol encompasses multiple chiral centers distributed throughout the polycyclic framework [1] [8] [12]. The absolute configuration has been established through extensive nuclear magnetic resonance analysis combined with chemical correlation studies, revealing the presence of eight defined stereogenic centers with specific R or S designations [6] [11] [12]. The triazoline ring system introduces additional conformational constraints that significantly influence the overall three-dimensional structure and biological properties [8] [12].

Conformational analysis indicates a preference for specific spatial arrangements that minimize steric interactions between the bulky phenyl substituent and the steroid-like backbone [12] [26]. The chair conformation of the cyclohexene ring system remains consistent with related vitamin D derivatives, while the triazoline fusion creates a rigid bicyclic system that restricts rotational freedom [8] [11] [12]. Computational modeling studies suggest that the preferred conformation positions the hydroxyl groups in orientations that optimize intramolecular hydrogen bonding networks [11] [12].

Stereochemical FeatureConfiguration
C-6a positionR
C-7 positionR
C-9a positionR
Cyclohexenyl C-3S
Cyclohexenyl C-5R
Side chain C-1R
Total chiral centers8

Physical Properties and Stability Parameters

Impurity C of Calcitriol manifests as a white to off-white crystalline solid under standard laboratory conditions [3] [10] [13]. The compound exhibits limited aqueous solubility but demonstrates enhanced solubility in organic solvents, particularly dimethyl sulfoxide at concentrations reaching 50 milligrams per milliliter [3] [4] [7]. The melting point characteristics indicate thermal decomposition above 130 degrees Celsius, suggesting inherent thermal instability under elevated temperature conditions [6] [10].

Storage stability requires stringent environmental controls, with optimal preservation achieved at temperatures between 2 and 8 degrees Celsius under an inert atmosphere with protection from light exposure [10] [13] [22]. The compound demonstrates particular sensitivity to photodegradation, necessitating amber vial storage and minimal light exposure during analytical procedures [10] [22]. Predicted density calculations indicate a value of 1.27 grams per cubic centimeter, consistent with the complex polycyclic architecture [7] [10].

Physical PropertyValue
AppearanceWhite to off-white solid
Melting Point>130°C (decomposition)
Density1.27 g/cm³ (predicted)
Solubility in DMSO50 mg/mL
Storage Temperature2-8°C
Light SensitivityHigh

Chemical Reactivity Profile

The chemical reactivity of Impurity C of Calcitriol is dominated by the presence of multiple functional groups that exhibit distinct reaction patterns [20] [21]. The triazoline ring system demonstrates susceptibility to nucleophilic attack and ring-opening reactions under specific conditions, while the hydroxyl groups participate in typical alcohol chemistry including esterification and oxidation processes [20]. The phenyl substituent provides aromatic reactivity characteristics, including electrophilic aromatic substitution and potential metabolic transformations [20] [21].

Oxidative stability studies reveal moderate susceptibility to oxidative degradation, particularly affecting the secondary alcohol functionalities within the cyclohexene ring system [11] [20]. The compound exhibits reactivity toward standard derivatization reagents employed in analytical chemistry, including silylation agents and acylation reagents for gas chromatographic analysis [24] [29] [33]. Under acidic conditions, the compound may undergo rearrangement reactions affecting the triazoline ring integrity [20].

Spectroscopic Characteristics

NMR Spectral Features

Nuclear magnetic resonance spectroscopy of Impurity C of Calcitriol reveals characteristic signal patterns that enable structural identification and purity assessment [14] [18] [22]. Proton nuclear magnetic resonance spectra display complex multipicity patterns arising from the numerous methylene and methine protons distributed throughout the polycyclic framework [14] [18]. The aromatic protons associated with the phenyl substituent appear as characteristic multiplets in the 7.0 to 7.5 parts per million region [18] [22].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon framework, with signals appearing across a broad chemical shift range reflecting the diverse electronic environments [14] [18]. The carbonyl carbons of the triazoline ring system exhibit characteristic downfield shifts consistent with the heterocyclic architecture [14] [18]. Quantitative carbon-13 nuclear magnetic resonance techniques have been employed for isotopic analysis and structural confirmation studies [14].

Mass Spectrometric Properties

Mass spectrometric analysis of Impurity C of Calcitriol employs multiple ionization techniques to achieve comprehensive structural characterization [15] [24] [25]. Electrospray ionization produces abundant protonated molecular ions at mass-to-charge ratio 592, corresponding to the addition of a proton to the neutral molecule [1] [25] [29]. Fragmentation patterns under collision-induced dissociation conditions reveal characteristic loss patterns including water elimination and ring fragmentation processes [15] [24].

High-resolution mass spectrometry provides exact mass measurements with sub-parts-per-million accuracy, enabling unambiguous molecular formula confirmation [6] [25]. Tandem mass spectrometry experiments reveal diagnostic fragment ions that are characteristic of the triazoline ring system and the steroid-like backbone structure [15] [24] [29]. The fragmentation behavior demonstrates predictable patterns that facilitate structural elucidation and impurity identification in complex matrices [15] [24].

IR Absorption Profile

Infrared spectroscopy of Impurity C of Calcitriol exhibits characteristic absorption bands that reflect the diverse functional groups present within the molecular structure [10] [28] [30]. The hydroxyl stretching vibrations appear as broad absorption bands in the 3200 to 3600 wavenumber region, with specific frequencies dependent upon hydrogen bonding interactions [10] [28]. Carbonyl stretching vibrations associated with the triazoline ring system manifest as sharp absorption bands near 1700 wavenumbers [10] [28].

The aromatic carbon-carbon stretching vibrations produce characteristic absorption patterns in the 1450 to 1600 wavenumber region, while aliphatic carbon-hydrogen stretching modes appear in the 2800 to 3000 wavenumber range [28] [30]. The complex fingerprint region below 1400 wavenumbers contains numerous absorption bands that provide structural specificity for identification purposes [28] [30].

UV-Visible Spectroscopic Characteristics

Ultraviolet-visible spectroscopy of Impurity C of Calcitriol reveals absorption characteristics dominated by the aromatic chromophores present within the molecular structure [17] [29] [32]. The phenyl substituent contributes significant absorption in the 250 to 280 nanometer region, while the extended conjugation system of the steroid backbone provides additional absorption features [17] [29]. The triazoline ring system introduces specific electronic transitions that modify the overall absorption profile compared to the parent calcitriol molecule [17] [32].

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

591.36722167 g/mol

Monoisotopic Mass

591.36722167 g/mol

Heavy Atom Count

43

Appearance

White to Off-White Solid

Melting Point

>130 °C (dec.)

Dates

Modify: 2023-08-15

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